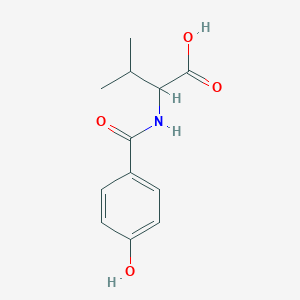
N-(4-hydroxybenzoyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxybenzoyl)valine, also known as HBV, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HBV is a derivative of valine, which is an essential amino acid that plays a crucial role in protein synthesis and metabolism.
Scientific Research Applications
N-(4-hydroxybenzoyl)valine has various scientific research applications, including its use as a potential drug candidate for the treatment of cancer and other diseases. Studies have shown that N-(4-hydroxybenzoyl)valine has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, N-(4-hydroxybenzoyl)valine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-hydroxybenzoyl)valine is not fully understood. However, studies have shown that N-(4-hydroxybenzoyl)valine can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, N-(4-hydroxybenzoyl)valine can induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(4-hydroxybenzoyl)valine has various biochemical and physiological effects, including its ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-(4-hydroxybenzoyl)valine has been shown to induce apoptosis in cancer cells and inhibit their growth. N-(4-hydroxybenzoyl)valine also has antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-hydroxybenzoyl)valine in lab experiments is its synthetic nature, which allows for easy and reproducible synthesis. Additionally, N-(4-hydroxybenzoyl)valine has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(4-hydroxybenzoyl)valine is its limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research on N-(4-hydroxybenzoyl)valine. One potential direction is to investigate the use of N-(4-hydroxybenzoyl)valine as a potential drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-hydroxybenzoyl)valine and its biochemical and physiological effects. Finally, research is needed to develop new methods for synthesizing N-(4-hydroxybenzoyl)valine and improving its solubility in water.
Conclusion:
In conclusion, N-(4-hydroxybenzoyl)valine is a synthetic compound with potential applications in various fields. Its anti-tumor, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of cancer and other diseases. While there are limitations to using N-(4-hydroxybenzoyl)valine in lab experiments, its synthetic nature and low toxicity make it a promising compound for future research.
Synthesis Methods
N-(4-hydroxybenzoyl)valine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of N-(4-hydroxybenzoyl)valine involves the reaction between 4-hydroxybenzoic acid and valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of N-(4-hydroxybenzoyl)valine and dicyclohexylurea as a byproduct.
On the other hand, enzymatic synthesis of N-(4-hydroxybenzoyl)valine involves the use of enzymes such as lipases and esterases. The reaction involves the esterification of 4-hydroxybenzoic acid with valine in the presence of the enzyme, resulting in the formation of N-(4-hydroxybenzoyl)valine.
properties
IUPAC Name |
2-[(4-hydroxybenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)10(12(16)17)13-11(15)8-3-5-9(14)6-4-8/h3-7,10,14H,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGXLNKTTHNTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxyphenyl)carbonyl]valine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)

![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)

![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)


![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)